In-Depth Technical Guide to 6-Methoxydihydro-2H-pyran-3(4H)-one
In-Depth Technical Guide to 6-Methoxydihydro-2H-pyran-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxydihydro-2H-pyran-3(4H)-one, also known by its IUPAC name 6-methoxyoxan-3-one, is a heterocyclic organic compound with the chemical formula C₆H₁₀O₃. As a derivative of tetrahydropyran, a common scaffold in medicinal chemistry, this molecule holds potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the known chemical properties, synthesis strategies, and potential biological significance of 6-Methoxydihydro-2H-pyran-3(4H)-one, serving as a foundational resource for researchers in the fields of chemical synthesis and drug discovery.
Chemical Properties
To date, detailed experimental data on the physical and chemical properties of 6-Methoxydihydro-2H-pyran-3(4H)-one remains limited in publicly accessible literature. The following table summarizes the key known identifiers and computed properties for this compound.
| Property | Value | Source |
| IUPAC Name | 6-methoxyoxan-3-one | PubChem[1] |
| Synonyms | 5,6-dihydro-6-methoxy-2H-pyran-3(4H)-one | PubChem[1] |
| CAS Number | 65712-87-0 | PubChem[1] |
| Molecular Formula | C₆H₁₀O₃ | PubChem[1] |
| Molecular Weight | 130.14 g/mol | PubChem[1] |
| Canonical SMILES | COC1CCC(=O)CO1 | PubChem[1] |
| InChI Key | FTXYSBCGJOVRMJ-UHFFFAOYSA-N | PubChem[1] |
Further experimental determination of properties such as boiling point, melting point, density, and solubility is required for a complete chemical profile.
Synthesis and Experimental Protocols
General Synthetic Strategy for Dihydro-2H-pyran-3(4H)-one (as a basis for adaptation):
The synthesis of dihydro-2H-pyran-3(4H)-one from α-ketoglutaric acid typically involves a multi-step process that may include esterification, reduction, cyclization, and hydrolysis. Researchers aiming to synthesize the 6-methoxy derivative would need to devise a strategy to introduce the methoxy group, for instance, through electrophilic methoxylation of an enolate intermediate or by utilizing a starting material already containing the desired methoxy substituent.
Logical Workflow for Potential Synthesis:
Caption: Potential synthetic workflow for 6-Methoxydihydro-2H-pyran-3(4H)-one.
Spectroscopic Analysis
Detailed spectroscopic data (NMR, IR, MS) for 6-Methoxydihydro-2H-pyran-3(4H)-one are not extensively reported. However, based on its structure, the following characteristic signals can be predicted:
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¹H NMR: Signals corresponding to the methoxy group protons (singlet, ~3.3-3.5 ppm), protons on the pyran ring, including those adjacent to the carbonyl group and the oxygen atom.
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¹³C NMR: A signal for the carbonyl carbon (~200-210 ppm), the carbon of the methoxy group (~50-60 ppm), and signals for the carbons of the pyran ring.
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IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration (~1715 cm⁻¹), and C-O stretching vibrations for the ether and methoxy groups.
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Mass Spectrometry: The molecular ion peak (M+) at m/z 130.0579, corresponding to the exact mass of C₆H₁₀O₃.
Biological Activity and Signaling Pathways
The direct biological activity of 6-Methoxydihydro-2H-pyran-3(4H)-one has not been extensively studied. However, the broader class of pyran derivatives has been shown to exhibit a wide range of pharmacological effects, suggesting potential avenues of investigation for this specific compound.
Pyran-containing molecules have demonstrated potential in the treatment of Alzheimer's disease, and have also been investigated for their antibacterial, antiviral, and anti-inflammatory properties.[7][8][9] Some derivatives have been explored as insecticides and herbicides.[7]
Potential Areas of Biological Investigation:
Given the structural motifs present in 6-Methoxydihydro-2H-pyran-3(4H)-one, future research could explore its activity in the following areas:
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Antimicrobial Activity: The α,β-unsaturated ketone system, which can be formed from related pyranones, is often associated with antimicrobial effects.[10]
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Anticancer Activity: Many heterocyclic compounds containing carbonyl groups are investigated for their potential as cytotoxic agents.
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Neuroprotective Effects: The tetrahydropyran ring is a key structural element in various neuroactive compounds.[7]
Illustrative Signaling Pathway (Hypothetical Involvement):
As the specific biological targets of 6-Methoxydihydro-2H-pyran-3(4H)-one are unknown, a hypothetical signaling pathway diagram illustrates a potential mechanism of action for a generic bioactive pyran derivative.
Caption: Hypothetical signaling pathway for a bioactive pyran derivative.
Conclusion and Future Directions
6-Methoxydihydro-2H-pyran-3(4H)-one represents a molecule of interest within the broader class of bioactive pyran derivatives. While current knowledge of its specific chemical and biological properties is limited, its structural relationship to pharmacologically active compounds suggests it is a promising candidate for further investigation. Future research should focus on the development of a robust synthetic protocol, comprehensive characterization of its physicochemical properties, and screening for a range of biological activities. Such studies will be crucial in elucidating the potential of 6-Methoxydihydro-2H-pyran-3(4H)-one as a lead compound in drug discovery programs.
References
- 1. 5,6-dihydro-6-methoxy-2H-pyran-3(4H)-one | C6H10O3 | CID 128273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of dihydro-2H-pyran-3(4H)-one - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of dihydro-2H-pyran-3(4H)-one [scite.ai]
- 7. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkjps.org [turkjps.org]
- 10. researchgate.net [researchgate.net]
